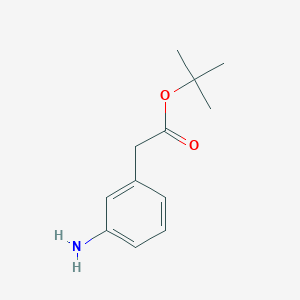

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

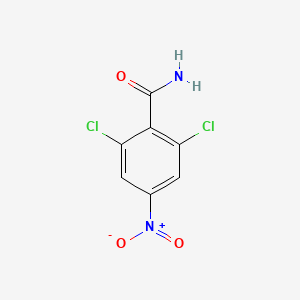

The compound “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide” is a complex organic molecule that contains several interesting substructures, including a furan ring, an oxadiazole ring, and a xanthene ring . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Oxadiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Xanthene is a tricyclic compound that forms the core of many fluorescent dyes.

Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, “5-(furan-2-ylmethyl-idene)thiazolo[3,4-a]benzimidazole-2-thione”, was found to be nearly planar . The thiazolo-benzimidazole-2-thione system is almost in the same plane as the furan-2-yl-methylene moiety .Scientific Research Applications

Energetic Materials and Insensitive Explosives

Research has explored compounds based on the oxadiazole ring for use in insensitive energetic materials, demonstrating that such compounds exhibit moderate thermal stability and are insensitive towards impact and friction. These findings suggest potential applications in the design of safer explosives and propellants, with enhanced performance over traditional materials like TNT (Yu et al., 2017).

Synthetic Methodologies and Chemical Properties

The synthesis and reactivity of furan-2-carboxamide derivatives have been studied, leading to the development of novel methodologies for constructing heterocyclic compounds. These studies provide insights into the chemical properties of oxadiazole-containing molecules and their potential applications in materials science and pharmaceutical chemistry (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activities

Compounds featuring the oxadiazole ring have exhibited antimicrobial activities, suggesting their potential utility in developing new antibiotics or disinfectants. Research into these compounds' antimicrobial properties could lead to novel treatments for bacterial and fungal infections (Başoğlu et al., 2013).

Medicinal Chemistry and Drug Design

Oxadiazole derivatives, including those containing the furan-2-yl motif, have been recognized for their broad range of pharmacological properties. These include antibacterial, antitumor, antiviral, and antioxidant activities. The versatility of these compounds underscores their significance in drug discovery and the development of new therapeutic agents (Siwach & Verma, 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Furan derivatives have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.

Mode of Action

It’s known that furan derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular targets of this compound.

Biochemical Pathways

Furan derivatives are known to have diverse biological activities , suggesting that they may affect a variety of biochemical pathways. The downstream effects of these pathway alterations would depend on the specific targets and mode of action of this compound.

Result of Action

Given the diverse biological activities of furan derivatives , it’s likely that this compound could have a range of potential effects at the molecular and cellular level.

properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O4/c24-18(21-20-23-22-19(27-20)16-10-5-11-25-16)17-12-6-1-3-8-14(12)26-15-9-4-2-7-13(15)17/h1-11,17H,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAQSHWMWNAUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NN=C(O4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2786955.png)

![2-Ethyl-5-((4-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2786957.png)

![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2786959.png)

![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2786961.png)

![2-Chloro-N-[cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2786962.png)

![(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2786965.png)

![N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide](/img/structure/B2786967.png)

![Ethyl 5-acetamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2786970.png)